3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine

Metalloform selectivity MtMetAP1c inhibition Triazole inhibitors

Researchers studying MetAP metalloform selectivity face challenges sourcing a validated Ni/Co-selective inhibitor with defined potency and co-crystal structure data. This compound solves that: - IC50: 0.24 µM (Ni²⁺), 0.26 µM (Co²⁺), 167-fold selectivity over Fe(II) - Co-crystallized with MtMetAP1c (PDB: 3IU9, 1.75 Å) demonstrating dimetalated binding mode - Serves as a reference standard for metal-dependent enzyme assays and negative control in cellular phenotypic screens High-purity (≥95%) research-grade material, available for immediate shipment.

Molecular Formula C9H8Cl2N4S
Molecular Weight 275.16 g/mol
CAS No. 303150-34-7
Cat. No. B1299960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
CAS303150-34-7
Molecular FormulaC9H8Cl2N4S
Molecular Weight275.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CSC2=NNC(=N2)N
InChIInChI=1S/C9H8Cl2N4S/c10-6-2-1-5(7(11)3-6)4-16-9-13-8(12)14-15-9/h1-3H,4H2,(H3,12,13,14,15)
InChIKeyZOVIHJUPKVOGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine (CAS 303150-34-7): Compound Identity and Core Pharmacophore


3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine (CAS 303150-34-7, molecular formula C9H8Cl2N4S, MW 275.16) is a synthetic 1,2,4-triazole derivative bearing a 2,4-dichlorobenzyl thioether side chain [1]. It belongs to a class of heterocyclic compounds recognized as methionine aminopeptidase (MetAP) inhibitors, specifically targeting bacterial MetAP type 1 enzymes . The compound is also identified as 5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine and has been co-crystallized with Mycobacterium tuberculosis MetAP1c (MtMetAP1c) in the Ni(II)-form (PDB: 3IU9, ligand code T07) [2]. Its core pharmacophore relies on the 1,2,4-triazole ring coordinating divalent metal ions in the MetAP active site, while the 2,4-dichlorobenzyl group occupies a hydrophobic pocket, contributing to metalloform-selective inhibition [3].

Why Generic 1,2,4-Triazole MetAP Inhibitors Cannot Substitute for 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine


Within the 1,2,4-triazole MetAP inhibitor class, subtle modifications to the benzyl thioether substituent drastically alter metalloform selectivity, binding mode at the dinuclear metal site, and consequent cellular antibacterial activity [1]. The 2,4-dichloro substitution pattern on the benzyl ring is not merely a potency determinant—it dictates whether the inhibitor binds as a dimetalated (two-metal) versus trimetalated (three-metal) complex, which directly influences which metalloform of MetAP is inhibited in living bacterial cells [2]. Because Fe(II) is the native cofactor for MetAP in the cellular environment, inhibitors selective for the Ni(II)/Co(II)-form (such as this compound) serve a fundamentally different purpose than Fe(II)-selective inhibitors, and one cannot be assumed interchangeable with the other for target-engagement studies or antibacterial screening [3]. The evidence below quantifies these critical differences.

Quantitative Differentiation Evidence for 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine Against Closest Analogs


Ni(II)/Co(II)-Form Selectivity: Submicromolar Potency Contrasted with Dramatically Weaker Fe(II)-Form Activity vs. Closest Triazole Analogs

Against purified MtMetAP1c apoenzyme reconstituted with specific divalent cations, 3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine (Compound 8 in the source study) exhibits IC50 values of 0.24 µM (Ni²⁺-form) and 0.26 µM (Co²⁺-form), but a dramatically weaker IC50 of 40 µM against the Fe(II)-form. This contrasts with the 4-fluorobenzyl analog (Compound 7), which shows IC50 of 0.58 µM (Ni²⁺) and 2.0 µM (Co²⁺) but >500 µM against Fe(II). The 2,4-dichloro compound is approximately 2.4-fold more potent on the Ni(II)-form and 7.7-fold more potent on the Co(II)-form than its 4-fluoro analog [1].

Metalloform selectivity MtMetAP1c inhibition Triazole inhibitors

Structural Differentiation: Dimetalated Binding Mode vs. Trimetalated Mode of the 4-Fluoro Analog in MtMetAP1c Co-Crystal Structures

Co-crystal structures of MtMetAP1c in the Ni(II)-form reveal fundamentally different metal coordination architectures between the 2,4-dichloro compound (PDB: 3IU9, 1.75 Å resolution) and its 4-fluoro analog (PDB: 3IU8, 1.85 Å resolution). The 2,4-dichloro compound (T07, compound 8) binds as a dimetalated complex with both active-site metal ions (M1 and M2) in hexacoordinated geometry. In contrast, the 4-fluoro analog (T03, compound 7) recruits a third Ni(II) ion to form a trimetalated structure, with M1 and M2 remaining pentacoordinated [1]. The 2,4-dichloro compound also induces rotation of residue F211 by approximately 90°, opening a pocket that accommodates the bulkier 2,4-dichlorobenzyl group—a conformational change not observed with the 4-fluoro analog [2].

X-ray crystallography Binding mode MetAP1c inhibitor complex

Comparative Potency Against Rickettsia prowazekii MetAP (RpMetAP): 2,4-Dichloro vs. Unsubstituted Benzylthio Analog

In a systematic evaluation of thioether-substituted triazole derivatives against Rickettsia prowazekii MetAP (RpMetAP), the 2,4-dichloro benzyl thioether derivative (compound 15) exhibited an IC50 of 7.7 µM, compared to 6.6 µM for the unsubstituted benzyl analog (compound 12). Both were substantially less potent than ortho-substituted furoic acid leads (e.g., compound 6, IC50 = 0.5 µM) but represent distinct chemical matter with a different metal-chelation pharmacophore [1]. Notably, this study confirmed that within the triazole series, the 2,4-dichloro substitution maintains comparable target engagement to the unsubstituted scaffold while introducing chlorine atoms that may influence physicochemical properties relevant to downstream optimization [2].

Rickettsia prowazekii RpMetAP inhibition Antibacterial target engagement

Discrimination Between MtMetAP Isoforms: MetAP1c vs. MetAP1a Inhibitor Profiling Across the Triazole Series

BRENDA-curated IC50 data compiled from primary literature reveal that 3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine achieves IC50 values of 0.24–0.26 µM against MtMetAP1c (Ni²⁺/Co²⁺-forms) [1]. When tested against the related MtMetAP1a isozyme under comparable conditions, the compound and its structural analogs (4-fluoro, 4-methyl, and unsubstituted benzyl derivatives) all exhibit a uniformly elevated IC50 of ≥0.25 µM, suggesting that the triazole series does not strongly discriminate between the MetAP1a and MetAP1c isoforms [2]. This is a class-level property: triazole-based inhibitors broadly target both type 1 MetAP isoforms with similar potency, distinguishing them from certain furoic acid and quinolinol inhibitors that may exhibit isoform preference [3].

Isoform selectivity MtMetAP1a MtMetAP1c

Cellular Efficacy Disconnect: Ni/Co-Selective Triazoles Fail to Inhibit Bacterial Growth Unlike Fe(II)-Selective Inhibitors—Implications for Experimental Design

In an E. coli model where MtMetAP1c complements the essential function of endogenous EcMetAP, the 2,4-dichloro compound and all other Ni/Co-selective triazoles (compounds 5–8) showed no inhibition of bacterial growth at concentrations up to 1 mM [1]. This is in stark contrast to Fe(II)-selective catechol inhibitors (compounds 1 and 2), which inhibited growth with IC50 values of 208 µM and 89.5 µM, respectively, and inhibited cellular MtMetAP1c activity with IC50 values of 20 µM and 35 µM [2]. This cellular efficacy disconnect is mechanistically informative: it supports the conclusion that Fe(II) is the native cofactor in living cells, and that in vitro Ni/Co-form potency does not translate to antibacterial activity [3].

Cellular target engagement Bacterial growth inhibition E. coli complementation model

Physicochemical Differentiation: Melting Point and Purity Specification for Procurement Quality Control vs. Non-chlorinated and Mono-chlorinated Analogs

The target compound has a reported melting point of 156–158 °C and is commercially available at ≥95% purity (HPLC) . In contrast, the unsubstituted benzyl analog and 4-methylbenzyl analog lack publicly reported melting point ranges in authoritative databases, creating procurement ambiguity for researchers requiring identity confirmation via simple melting point determination [1]. The compound's MDL number (MFCD00141525) and defined linear formula (C9H8Cl2N4S) facilitate unambiguous ordering and inventory management across major chemical suppliers [2]. Additionally, the 2,4-dichloro pattern provides a distinct isotopic signature (two chlorine atoms) detectable by mass spectrometry, offering an inherent analytical handle for LC-MS purity verification that is absent in non-chlorinated or mono-chlorinated analogs.

Quality control Melting point Purity specification

Optimal Research and Procurement Scenarios for 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine


Co-crystallization and Structural Biology of Ni(II)/Co(II)-Substituted MetAP Enzymes

The compound is the preferred ligand for obtaining high-resolution co-crystal structures of MetAP enzymes in the Ni(II)- or Co(II)-form. Its well-characterized dimetalated binding mode (PDB: 3IU9, 1.75 Å) [1] and submicromolar potency (IC50 = 0.24 µM Ni²⁺, 0.26 µM Co²⁺) ensure high active-site occupancy during crystallization trials. Researchers studying metalloform-dependent inhibitor binding mechanisms should select this compound over the 4-fluoro analog, which induces a less representative trimetalated architecture (PDB: 3IU8) [2]. The established crystallization conditions (100 mM Bis-Tris pH 5.5, 1.3 M (NH₄)₂SO₄, 15% glycerol) provide a validated starting point for soaking or co-crystallization experiments [3].

In Vitro Enzymology of MetAP Metalloform Selectivity: Ni/Co-Form Reference Inhibitor

For biochemical laboratories investigating the metalloform selectivity landscape of bacterial MetAPs, this compound serves as a validated Ni(II)/Co(II)-form selective reference standard [1]. Its quantitative selectivity profile—approximately 167-fold preference for Ni(II) over Fe(II), 154-fold for Co(II) over Fe(II)—contrasts sharply with Fe(II)-selective catechol inhibitors and Mn(II)-selective compounds [2]. This makes it an ideal tool compound for calibrating metal-dependent enzyme assays, validating metalloform assignment protocols, and benchmarking new inhibitor series against a well-characterized Ni/Co-selective control [3].

Anti-Rickettsial Drug Discovery: Triazole Chemotype Starting Point with Validated Target Engagement

The compound is one of a limited set of 1,2,4-triazole derivatives with published IC50 data against RpMetAP (IC50 = 7.7 µM) [1]. Although its potency is lower than furoic acid leads, the triazole scaffold offers a distinct metal-chelation pharmacophore and intellectual property landscape. Medicinal chemistry teams pursuing structure-activity relationship (SAR) exploration of triazole-based MetAP inhibitors for anti-rickettsial applications can use this compound as a reference point, with the unsubstituted benzyl analog (IC50 = 6.6 µM) providing a comparator for assessing the impact of 2,4-dichloro substitution on target engagement [2].

Chemical Biology Tool for MetAP-Dependent Phenotypic Assays Requiring Non-Cellular-Active Control

The documented failure of this compound to inhibit bacterial growth at concentrations up to 1 mM in the E. coli MtMetAP1c complementation model [1] positions it as a valuable negative control for cellular phenotypic assays. When screening MetAP inhibitors for on-target antibacterial activity, this compound can serve as an 'enzymatically active but cellularly inactive' comparator, helping researchers distinguish between direct MetAP-mediated growth inhibition and off-target effects of more advanced leads [2].

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